molecular formula C15H12N2OS B012832 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine CAS No. 105512-82-1

4-(4-Phenoxy-phenyl)-thiazol-2-ylamine

Cat. No. B012832
M. Wt: 268.3 g/mol
InChI Key: AZZJNMYKYSAYPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine and its derivatives involves multiple steps, including reactions of phenoxyacetyl chloride with intermediate 4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine. These steps result in a series of compounds with promising antimicrobial activity against several plant fungi and bacteria, highlighting the compound's versatility in synthesis and application in antimicrobial agents (Liao et al., 2017).

Molecular Structure Analysis

The molecular structure and spectroscopic data of derivatives of 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine have been elucidated using DFT calculations. These studies offer insights into the geometry, vibrational spectra, and molecular parameters such as bond lengths and angles. Such analyses facilitate understanding of the intramolecular charge transfer and the molecular electrostatic potential, which are crucial for predicting biological effects (Viji et al., 2020).

Chemical Reactions and Properties

The reactivity of 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine allows for its participation in various chemical reactions, leading to novel compounds with enhanced properties. For example, its reaction with 2-aminothiazole yields compounds with significant tyrosinase inhibitory activity, suggesting potential applications in melanogenesis inhibition (Cytarska & Kolasa, 2023).

Physical Properties Analysis

The physical properties of 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine derivatives, such as solubility, melting point, and crystal structure, are critical for their application in material science and pharmacology. Studies have detailed these aspects through crystallographic analyses and DFT calculations, providing a foundation for the development of new materials and drugs (Mudsainiyan & Jassal, 2016).

Scientific Research Applications

  • Pharmacological Activities of Phenoxy Acetamide and its Derivatives

    • Field : Medicinal Chemistry
    • Application : The compound is used in the synthesis of a series of (4-benzoyl-phenoxy)-acetic acid analogs, which are then evaluated for in-vitro anti-oxidant effects .
    • Method : The compound is synthesized using various chemical techniques and new computational chemistry applications to study the utilization of drugs and their biological effects .
    • Results : The synthesized (4-benzoyl-phenoxy)-acetic acid analogs showed promising results in 1, 1-diphenyl-1-picrylhydrazyl (DPPH), hydrogen peroxide (H2O2), and nitric oxide (NO) radical scavenging assays .
  • Synthesis of Novel Pyrimidine Derivatives

    • Field : Organic Chemistry
    • Application : The compound is used in the synthesis of novel 4-(4-(4-(4-Methoxyphenoxy) Phenoxy) Phenyl)-6-Phenylpyrimidine 2-Amine .
    • Method : The synthesis of chalcones was carried out by one pot condensation of 1-chloro-(4-tolyloxy) benzene with 1-(4-hydroxylphenyl) ethanone followed by condensation with various aromatic aldehydes .
    • Results : The prepared compounds were characterized by 1H NMR, 13C NMR, IR, MASS spectroscopic techniques .
  • Acetyl-CoA Carboxylase Inhibitors
    • Field : Medicinal Chemistry
    • Application : The compound is used in the synthesis of a series of 4-phenoxy-phenyl isoxazoles, which are then evaluated for their potential as acetyl-CoA carboxylase (ACC) inhibitors .
    • Method : The compound is synthesized using various chemical techniques and new computational chemistry applications to study the utilization of drugs and their biological effects .
    • Results : Among these compounds, one exhibited the most potent ACC inhibitory activity (IC50=99.8 nM), which was comparable to that of CP-640186 . Moreover, the antiproliferation assay revealed that another compound exhibited the strongest cytotoxicity, with IC50 values of 0.22 µM (A549), 0.26 µM (HepG2), and 0.21 µM (MDA-MB-231), respectively .
  • Synthesis of Substituted Phenols

    • Field : Organic Chemistry
    • Application : The compound is used in the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol .
    • Method : The method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions . A wide range of arylboronic acids were smoothly transformed into substituted phenols in very good to excellent yields without chromatographic purification .
    • Results : The reaction is scalable up to at least 5 grams at room temperature with one-minute reaction time and can be combined in a one-pot sequence with bromination and Pd-catalyzed cross-coupling to generate more diverse, highly substituted phenols .
  • Synthesis of N-Phenylacetamide Sulphonamides

    • Field : Medicinal Chemistry
    • Application : The compound is used in the synthesis of a series of N-phenylacetamide sulphonamides .
    • Method : The compound is synthesized using various chemical techniques and new computational chemistry applications to study the utilization of drugs and their biological effects .
    • Results : In this series, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide exhibited good analgesic activity as comparable or superior than paracetamol .

Safety And Hazards

Safety data, including toxicity, carcinogenicity, and adverse effects, should be thoroughly investigated. Relevant studies would provide insights into potential risks.


Future Directions


  • Biological Studies : Further explore its effects on cancer cells, including cytotoxicity and apoptosis induction.

  • Optimization : Derive analogs to enhance potency and selectivity.

  • In Vivo Studies : Evaluate its efficacy in animal models.

  • Clinical Trials : Assess safety and efficacy in humans.


Remember that this analysis is based on existing research, and further investigation is necessary to fully understand the compound’s potential. For more detailed information, refer to relevant scientific papers1.


properties

IUPAC Name

4-(4-phenoxyphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c16-15-17-14(10-19-15)11-6-8-13(9-7-11)18-12-4-2-1-3-5-12/h1-10H,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZJNMYKYSAYPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354731
Record name 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641752
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(4-Phenoxy-phenyl)-thiazol-2-ylamine

CAS RN

105512-82-1
Record name 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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